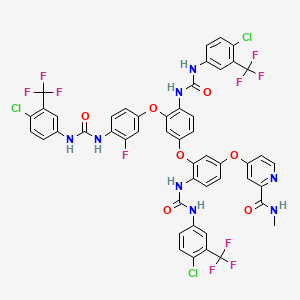

Regorafenib (1-(4-Chloro-3-(trifluoromethyl)phenyl)urea)trimer

Description

Regorafenib (1-(4-Chloro-3-(trifluoromethyl)phenyl)urea)trimer is a derivative of Regorafenib, an oral multi-kinase inhibitor developed by Bayer. It targets angiogenic, stromal, and oncogenic receptor tyrosine kinases, showing anti-angiogenic activity due to its dual targeted VEGFR2-TIE2 tyrosine kinase inhibition . Regorafenib has been studied as a potential treatment option in multiple tumor types since 2009 and has received approvals for advanced cancers .

Properties

Molecular Formula |

C49H31Cl3F10N8O7 |

|---|---|

Molecular Weight |

1140.2 g/mol |

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]phenoxy]phenoxy]-N-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C49H31Cl3F10N8O7/c1-63-43(71)40-20-29(14-15-64-40)75-27-6-12-38(69-45(73)66-24-3-9-34(51)31(17-24)48(57,58)59)41(21-27)77-28-7-13-39(70-46(74)67-25-4-10-35(52)32(18-25)49(60,61)62)42(22-28)76-26-5-11-37(36(53)19-26)68-44(72)65-23-2-8-33(50)30(16-23)47(54,55)56/h2-22H,1H3,(H,63,71)(H2,65,68,72)(H2,66,69,73)(H2,67,70,74) |

InChI Key |

BRTQSIBIBBDUNP-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)OC4=CC(=C(C=C4)NC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F)OC6=CC(=C(C=C6)NC(=O)NC7=CC(=C(C=C7)Cl)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Regorafenib involves multiple steps, including O-alkylation, nitration, and reduction reactions. The key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, is prepared through these reactions. The process avoids using column chromatography, reduces reaction requirements, and is cost-saving, resulting in an increased overall yield and purity . Industrial production methods involve reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent, followed by further nucleophilic addition .

Chemical Reactions Analysis

Regorafenib undergoes various chemical reactions, including:

Oxidation: Involves the use of oxidizing agents to introduce oxygen into the molecule.

Common reagents and conditions used in these reactions include nitric acid for nitration and hydrazine hydrate for reduction. Major products formed from these reactions include intermediates like 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide .

Scientific Research Applications

Regorafenib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an anti-proliferative agent in the treatment of inflammation and as a dual-action VEGFR and Raf inhibitor . In medicine, it has been approved for the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma . Its anti-angiogenic properties make it a valuable tool in cancer research and therapy .

Mechanism of Action

Regorafenib exerts its effects by inhibiting multiple membrane-bound and intracellular kinases involved in normal cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . It targets angiogenic, stromal, and oncogenic receptor tyrosine kinases, showing anti-angiogenic activity due to its dual targeted VEGFR2-TIE2 tyrosine kinase inhibition .

Comparison with Similar Compounds

Regorafenib is structurally related to Sorafenib, another multi-kinase inhibitor. The addition of a fluorine atom to the center phenyl ring in Regorafenib leads to a distinct biochemical profile and pharmacological potency, giving it broader antiangiogenic properties and more promising antineoplastic activities . Similar compounds include:

Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.

Pazopanib: Targets angiogenesis and is used in the treatment of renal cell carcinoma.

Lenvatinib: Inhibits multiple receptor tyrosine kinases involved in tumor proliferation and angiogenesis.

Regorafenib’s uniqueness lies in its dual targeted VEGFR2-TIE2 tyrosine kinase inhibition, which provides a broader spectrum of antiangiogenic properties compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.